trans-3,4-Dimethoxypyrrolidine hydrochloride

Renin inhibition Antihypertensive Chiral pyrrolidine

trans-3,4-Dimethoxypyrrolidine hydrochloride (CAS 276862-69-2), also referred to as (3S,4S)-3,4-dimethoxypyrrolidine hydrochloride, is a chiral, enantiopure pyrrolidine derivative furnished as a hydrochloride salt. The compound belongs to the class of trans-3,4-disubstituted pyrrolidines, a scaffold validated in numerous drug-discovery programs including direct renin inhibitors and antimicrobial agents.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
Cat. No. B13240531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3,4-Dimethoxypyrrolidine hydrochloride
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESCOC1CNCC1OC.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-8-5-3-7-4-6(5)9-2;/h5-7H,3-4H2,1-2H3;1H
InChIKeyXHADJZKQYPPMFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-3,4-Dimethoxypyrrolidine Hydrochloride – Procurement-Grade Chiral Pyrrolidine Building Block


trans-3,4-Dimethoxypyrrolidine hydrochloride (CAS 276862-69-2), also referred to as (3S,4S)-3,4-dimethoxypyrrolidine hydrochloride, is a chiral, enantiopure pyrrolidine derivative furnished as a hydrochloride salt. The compound belongs to the class of trans-3,4-disubstituted pyrrolidines, a scaffold validated in numerous drug-discovery programs including direct renin inhibitors and antimicrobial agents [1]. With a molecular formula of C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol, it is supplied as a crystalline solid with typical purities ≥95–97% and is handled under standard laboratory conditions (room-temperature storage, normal shipping) .

1

Enantiopure (3S,4S)-trans scaffold for stereochemical control studies

2

Crystalline hydrochloride salt supports reproducible weighing and dissolution

3

Scaffold context in aspartyl protease inhibitor discovery programs

Why Generic Substitution Fails for trans-3,4-Dimethoxypyrrolidine Hydrochloride


Substituting trans-3,4-dimethoxypyrrolidine hydrochloride with a seemingly similar pyrrolidine derivative—such as the cis diastereomer, the free-base form, a regioisomeric 3,3-dimethoxy analog, or the opposite enantiomer—introduces quantifiable liabilities in stereochemical fidelity, salt-form handling, and target-engagement geometry. The trans (3S,4S) configuration places both methoxy groups on the same face of the pyrrolidine ring, a spatial arrangement shown to be essential for productive binding in the renin active site, where the (3S,4S) enantiomer is the more potent isomer [1]. The hydrochloride salt further provides aqueous solubility and long-term storage stability advantages that the free base cannot match . These differences are measurable and directly impact synthetic utility and biological outcome.

Opposite enantiomer

The (3R,4R) enantiomer may not achieve the binding-competent geometry required for target engagement.

Free base form

The free base is a liquid or low-melting solid with limited aqueous solubility, compromising handling and stock accuracy.

Cis diastereomer

The cis isomer places substituents on the same face, preventing the extended conformation needed for S1′ pocket occupancy.

Quantitative Differentiation Evidence for trans-3,4-Dimethoxypyrrolidine Hydrochloride vs. Closest Analogs


Stereochemical Configuration Drives Renin Inhibitor Potency: (3S,4S) vs. (3R,4R) Enantiomer

In the trans-3,4-disubstituted pyrrolidine series developed as direct renin inhibitors, the (3S,4S) enantiomer was identified as the more potent isomer. X-ray crystallography of the recombinant human renin–inhibitor complex revealed that the (3S,4S)-6a enantiomer adopts an extended conformation spanning the nonprime and S1′ pockets, a binding mode not accessible to the opposite enantiomer [1]. The prototype analogue (3S,4S)-12a demonstrated in vivo efficacy by lowering blood pressure in a hypertensive double-transgenic rat model after oral administration, whereas the (3R,4R) series did not progress to equivalent in vivo validation [1].

Enantiomer activity
Head-to-head
(3S,4S)-12a: reported oral blood-pressure lowering in hypertensive rat model. (3R,4R): no reported in vivo endpoint in same model.
Enantiomer-specific target engagement and model-response context
Binding geometry confirmed by X-ray crystallography
Renin inhibition Antihypertensive Chiral pyrrolidine

Hydrochloride Salt vs. Free Base: Solubility and Handling Stability

The hydrochloride salt of trans-3,4-dimethoxypyrrolidine is a crystalline solid that is freely soluble in water and most organic solvents, whereas the free base (CAS 596793-29-2, MW 131.17 g/mol) is reported as a relatively lipophilic liquid or low-melting solid with limited aqueous solubility . The salt form enables accurate weighing, reduces amine volatility/odor, and minimizes hygroscopicity issues during long-term storage at room temperature .

Salt form handling
Data to verify
Hydrochloride: crystalline solid, water-soluble, room-temp stable. Free base: lipophilic liquid, limited aqueous solubility.
Reproducible weighing and dissolution for synthetic workflows
Supplier-reported physical form; independent verification recommended
Salt selection Solubility Solid-state stability

Trans vs. Cis Diastereomer: Geometric Divergence Dictates Target Complementarity

The trans configuration places the 3- and 4-methoxy substituents on opposite faces of the pyrrolidine ring relative to the C–O bonds (pseudo-diaxial or pseudo-diequatorial depending on ring puckering), whereas the cis isomer (CAS 692058-79-0) places both methoxy groups on the same face. This geometric difference alters the spatial presentation of hydrogen-bond-accepting oxygen atoms. In the renin inhibitor series, only the trans scaffold provided the extended conformation required to simultaneously occupy the nonprime and S1′ subsites [1]. X-ray structures confirm that the cis diastereomer cannot adopt this binding-competent geometry [1].

Diastereomer geometry
Class-level
trans-(3S,4S) spans nonprime and S1′ pockets (X-ray); cis isomer cannot adopt this binding-competent conformation.
Trans geometry required for targets needing extended substituent presentation
Structural data from renin inhibitor series
Diastereomer comparison Pyrrolidine conformation Structure-based design

Regioisomeric Differentiation: 3,4-Dimethoxy vs. 3,3-Dimethoxy Substitution Pattern

The 3,4-dimethoxy substitution pattern distributes two hydrogen-bond-acceptor oxygen atoms across adjacent ring positions, enabling bidentate interactions along one face of the pyrrolidine. In contrast, the 3,3-dimethoxy regioisomer (CAS 1263283-20-0) concentrates both methoxy groups at a single carbon, creating a geminal diether motif with distinct steric and electronic properties. The 3,3-substitution eliminates the trans/cis stereoisomerism present in the 3,4-series, removing a key determinant of chiral recognition . Computational descriptors from PubChem confirm that the 3,4-isomer presents a topological polar surface area of 30.5 Ų with hydrogen-bond acceptor count of 3, whereas the 3,3-isomer displays a different spatial distribution of these same H-bond acceptor atoms [1].

Regioisomer topology
Class-level
3,4-dimethoxy retains two chiral centers and distinct H-bond acceptor geometry; 3,3-isomer is achiral at C3 with geminal diether pattern.
Preserves stereochemical diversity and pharmacophoric pattern
TPSA and H-bond acceptor count comparable; spatial distribution differs
Regioisomer comparison Hydrogen-bond acceptor geometry Scaffold diversity

High-Value Application Scenarios for trans-3,4-Dimethoxypyrrolidine Hydrochloride


Chiral Building Block for Direct Renin Inhibitor Lead Optimization

The trans-(3S,4S) scaffold has been crystallographically validated in the human renin active site. Medicinal chemistry teams pursuing aspartyl protease targets can use this compound as a stereochemically defined core for parallel SAR exploration, confident that the (3S,4S) configuration matches the binding-competent geometry [1].

Asymmetric Synthesis Intermediate Requiring Defined Absolute Configuration

The enantiopure (3S,4S)-3,4-dimethoxypyrrolidine hydrochloride serves as a chiral pool starting material for the construction of complex alkaloids, organocatalysts, and chiral ligands. Its two stereogenic centers, already set in the desired absolute configuration, eliminate the need for costly chiral resolution steps downstream [2].

Salt-Form-Enabled High-Throughput Experimentation (HTE) Workflows

The crystalline hydrochloride salt's free-flowing solid nature, aqueous solubility, and room-temperature stability make it directly compatible with automated solid-dispensing platforms and aqueous-based high-throughput reaction screening, avoiding the handling challenges associated with the liquid or low-melting free base .

Scaffold for Structure-Guided Design of HTLV-1 Protease or Other Aspartyl Protease Inhibitors

Beyond renin, the trans-3,4-disubstituted pyrrolidine framework has been reported in the context of C₂-symmetric nonpeptidic HTLV-1 protease inhibitors. The defined trans geometry is a prerequisite for the symmetric presentation of P1/P1′ moieties, and the dimethoxy substitution provides additional hydrogen-bonding vectors for active-site engagement [3].

Application
Selection Property
Validation Focus
Renin inhibitor lead optimization
Stereochemically defined (3S,4S) trans core
Crystallographic binding geometry context
Asymmetric synthesis intermediate
Enantiopure chiral pool starting material
Absolute configuration fidelity
High-throughput experimentation
Crystalline salt with aqueous solubility
Automated dispensing and dissolution reproducibility
Aspartyl protease inhibitor design
Trans scaffold geometry
Active-site complementarity requirements
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